2-Cyclohexylpyrazole-3-carboxylic acid
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Overview
Description
2-Cyclohexylpyrazole-3-carboxylic acid (CCPA) is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation.
Scientific Research Applications
Bioconversion and Synthesis
Bioconversion of Cyanopyrazine : A study demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a precursor for antituberculous agents, using Agrobacterium sp. DSM 6336. This process achieved a high product concentration and yield, highlighting its potential for large-scale synthesis of pyrazinecarboxylic acid derivatives (Wieser, Heinzmann, & Kiener, 1997).
Synthesis of Imidazo[1,2-a]pyridine Derivatives : Research on the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids through a three-component condensation reaction demonstrated the potential of these compounds in medicinal and biological sciences. This study introduced a simple one-pot procedure for creating these compounds (Marandi, 2018).
Mechanistic Studies and Applications
Cyclocondensation Reactions : A study investigated the cyclocondensation reactions of 5-aminopyrazoles with arylidenepyruvic acids and aromatic aldehydes, leading to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids and related compounds. This research provides insights into the reaction pathways and mechanistic aspects of these reactions (Chebanov et al., 2007).
Boronic Acid Catalysis : Boronic acid catalysis was applied for the activation of unsaturated carboxylic acids in dipolar [3+2] cycloadditions, producing small heterocyclic products with pharmaceutical relevance. These products include triazoles, isoxazoles, and isoxazolidines, demonstrating the versatility of this approach in synthesizing structurally diverse compounds (Zheng, McDonald, & Hall, 2010).
Molecular Structure and Characterization
Structural Characterization : The molecular structure of 3-aminopyrazine-2-carboxylic acid was studied, revealing an extensive network of intra- and intermolecular hydrogen bonds. This research contributes to the understanding of the molecular characteristics of pyrazinecarboxylic acid derivatives (Dobson & Gerkin, 1996).
UV-Induced Photochemistry : A study on 3-aminopyrazine-2-carboxylic acid explored its UV-induced photochemistry and molecular structure in argon matrices. The research identified new conformers and photoisomerizations, contributing to the understanding of the photochemical properties of such compounds (Pagacz-Kostrzewa et al., 2021).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been found to impact a wide range of biochemical pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities
properties
IUPAC Name |
2-cyclohexylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBQDIUNKOKZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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